1-Cyclopropyl-5-(difluoromethyl)-1H-1,2,3-triazole-4-carboxylic acid
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Overview
Description
1-Cyclopropyl-5-(difluoromethyl)-1H-1,2,3-triazole-4-carboxylic acid is a heterocyclic organic compound characterized by its unique structure, which includes a triazole ring, a cyclopropyl group, and a difluoromethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Cyclopropyl-5-(difluoromethyl)-1H-1,2,3-triazole-4-carboxylic acid typically involves multiple steps, starting with the formation of the triazole ring. One common method is the cycloaddition reaction of azides with alkynes, followed by subsequent functional group modifications to introduce the cyclopropyl and difluoromethyl groups.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using specialized equipment to ensure precise control over reaction conditions. Catalysts and reagents are carefully selected to optimize yield and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the final product.
Chemical Reactions Analysis
Types of Reactions: 1-Cyclopropyl-5-(difluoromethyl)-1H-1,2,3-triazole-4-carboxylic acid can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles, such as halides or alkoxides.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield carboxylic acids or ketones, while reduction reactions can produce alcohols or amines.
Scientific Research Applications
1-Cyclopropyl-5-(difluoromethyl)-1H-1,2,3-triazole-4-carboxylic acid has several scientific research applications:
Chemistry: It can be used as a building block in the synthesis of more complex organic molecules.
Biology: The compound may serve as a probe or inhibitor in biological studies to understand enzyme mechanisms or cellular processes.
Medicine: It has potential therapeutic applications, such as in the development of new drugs targeting specific diseases.
Industry: The compound can be utilized in the production of agrochemicals, pharmaceuticals, and other industrial chemicals.
Mechanism of Action
The mechanism by which 1-Cyclopropyl-5-(difluoromethyl)-1H-1,2,3-triazole-4-carboxylic acid exerts its effects involves its interaction with molecular targets and pathways. The specific mechanism may vary depending on the application, but it generally involves binding to enzymes or receptors, leading to a biological response.
Comparison with Similar Compounds
1-Cyclopropyl-1H-1,2,3-triazole-4-carboxylic acid
5-(Difluoromethyl)-1H-1,2,3-triazole-4-carboxylic acid
1-Cyclopropyl-5-(fluoromethyl)-1H-1,2,3-triazole-4-carboxylic acid
Uniqueness: 1-Cyclopropyl-5-(difluoromethyl)-1H-1,2,3-triazole-4-carboxylic acid stands out due to the presence of both the cyclopropyl and difluoromethyl groups, which can significantly influence its chemical and biological properties compared to similar compounds.
This compound's unique structure and versatile reactivity make it a valuable tool in scientific research and industrial applications. Its potential in various fields continues to drive interest and innovation in its study and use.
Properties
IUPAC Name |
1-cyclopropyl-5-(difluoromethyl)triazole-4-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7F2N3O2/c8-6(9)5-4(7(13)14)10-11-12(5)3-1-2-3/h3,6H,1-2H2,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SNWRLFUAAVAUGQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N2C(=C(N=N2)C(=O)O)C(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7F2N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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